

Application Note: HUVEC Proliferation Assay with Vegfr-2-IN-39

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Compound of Interest

Compound Name: Vegfr-2-IN-39

Cat. No.: B12386888

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Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in the proliferation and migration of endothelial cells. Dysregulation of the VEGFR-2 signaling pathway is implicated in various pathologies, including cancer and diabetic retinopathy. Consequently, inhibitors of VEGFR-2 are of significant interest in drug development. This application note provides a detailed protocol for assessing the anti-proliferative effects of **Vegfr-2-IN-39** on Human Umbilical Vein Endothelial Cells (HUVECs). **Vegfr-2-IN-39** is a Proteolysis Targeting Chimera (PROTAC) that specifically targets VEGFR-2 for degradation, offering a distinct mechanism of action compared to traditional kinase inhibitors.

Principle of the Assay

This protocol utilizes a BrdU (5-bromo-2'-deoxyuridine) incorporation assay to quantify HUVEC proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The amount of incorporated BrdU, detected with a specific antibody, is directly proportional to the rate of cell proliferation. By treating HUVECs with varying concentrations of **Vegfr-2-IN-39**, the dose-dependent inhibitory effect on cell proliferation can be accurately determined.

Quantitative Data Summary

The following table summarizes the known quantitative effects of **Vegfr-2-IN-39**.

Parameter	Value	Cell Line	Reference
VEGFR-2 Binding IC50	208.6 nM	N/A	[1]
Proliferation Inhibition IC50	38.65 µM	EA.hy926 (HUVEC)	[1]
VEGFR-2 Protein Reduction	Up to 60% at 40 µM	HUVEC	[1]
Cell Cycle Effect	Prolongs S phase (10-40 µM)	HUVEC	[1]
Apoptosis Induction	Dose-dependent (0.1-40 µM)	HUVEC	[1]

Experimental Protocols

Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium-2 (EGM-2)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- **Vegfr-2-IN-39** (CAS No. 2353417-86-2)
- Dimethyl sulfoxide (DMSO)

- VEGF-A (Vascular Endothelial Growth Factor A)
- BrdU Cell Proliferation Assay Kit
- 96-well clear-bottom black plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

HUVEC Culture

- Culture HUVECs in EGM-2 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

HUVEC Proliferation Assay (BrdU Incorporation)

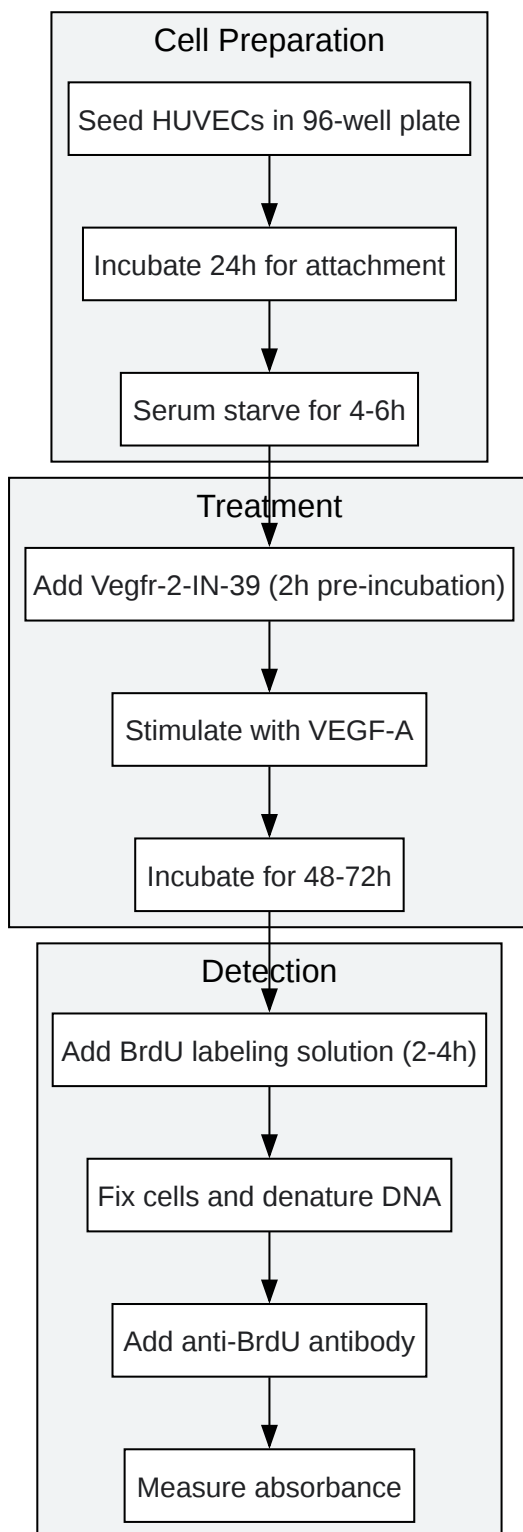
- Cell Seeding:
 - Harvest HUVECs and perform a cell count.
 - Seed 5×10^3 cells per well in a 96-well plate in 100 μ L of EGM-2 medium.
 - Incubate for 24 hours to allow for cell attachment.
- Serum Starvation:
 - After 24 hours, aspirate the medium and wash the cells once with PBS.
 - Add 100 μ L of basal medium (EGM-2 without growth factors and with 1% FBS) to each well.
 - Incubate for 4-6 hours to synchronize the cells.
- Treatment with **Vegfr-2-IN-39**:

- Prepare a stock solution of **Vegfr-2-IN-39** in DMSO.
- Prepare serial dilutions of **Vegfr-2-IN-39** in basal medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 μ M). Ensure the final DMSO concentration is less than 0.1% in all wells.
- Include a vehicle control (DMSO only) and a positive control (no inhibitor).
- Aspirate the starvation medium and add 100 μ L of the prepared drug dilutions to the respective wells.
- Pre-incubate the cells with the inhibitor for 2 hours.
- Stimulation and Proliferation:
 - Add VEGF-A to all wells (except the negative control) to a final concentration of 50 ng/mL to stimulate proliferation.
 - Incubate the plate for 48-72 hours.
- BrdU Labeling and Detection:
 - Add BrdU labeling solution to each well as per the manufacturer's instructions (typically 10 μ L per well).
 - Incubate for 2-4 hours.
 - Fix the cells, denature the DNA, and add the anti-BrdU antibody according to the BrdU assay kit protocol.
 - Add the substrate and stop solution.
- Data Acquisition:
 - Measure the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

Experimental Workflow

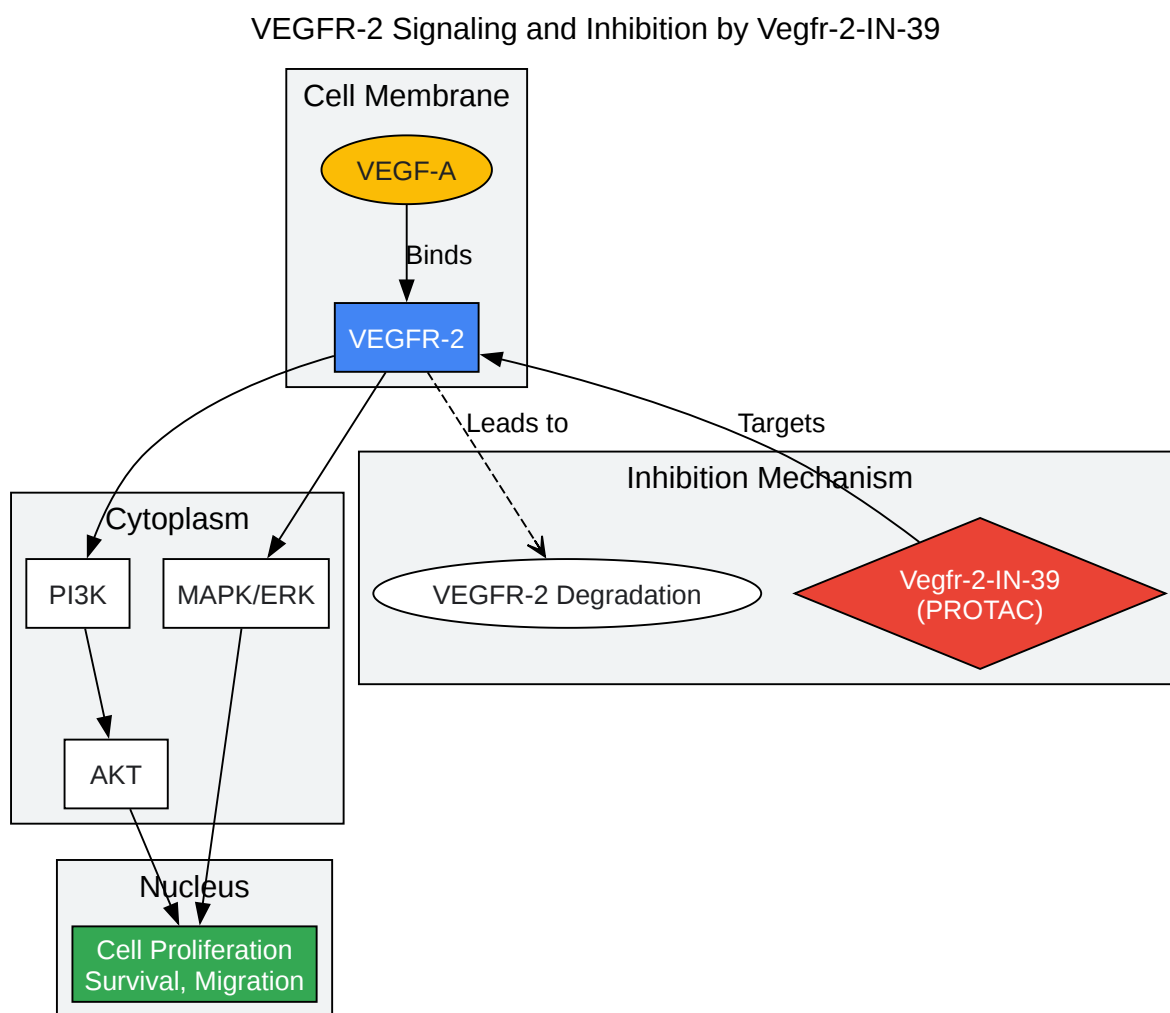
HUVEC Proliferation Assay Workflow



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Caption: Workflow for the HUVEC proliferation assay using BrdU incorporation.

VEGFR-2 Signaling Pathway and Inhibition by Vegfr-2-IN-39



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Caption: VEGFR-2 signaling cascade and its targeted degradation by **Vegfr-2-IN-39**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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